10-Oxo-2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-9-carbonitrile
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Overview
Description
10,11-Dihydro-11-oxo-5H-dibenz[b,f]azepine-10-carbonitrile is a chemical compound with the molecular formula C14H11NO. It is a derivative of dibenzazepine and is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 10,11-Dihydro-11-oxo-5H-dibenz[b,f]azepine-10-carbonitrile involves several steps. One common method starts with 10-methoxy-5H-dibenz[b,f]azepine, which undergoes direct carbamoylation with isocyanic acid generated in situ from cyanates and acids. This is followed by acid hydrolysis of the enol ether . Another method involves the reaction of 10,11-dibromo-10,11-dihydrodibenzo azepine-5-carbonylchloride with suitable reagents under controlled temperature conditions .
Chemical Reactions Analysis
10,11-Dihydro-11-oxo-5H-dibenz[b,f]azepine-10-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other functional groups, such as amines or alcohols.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
10,11-Dihydro-11-oxo-5H-dibenz[b,f]azepine-10-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 10,11-Dihydro-11-oxo-5H-dibenz[b,f]azepine-10-carbonitrile involves its interaction with molecular targets such as voltage-sensitive sodium channels. By blocking these channels, the compound stabilizes hyperexcited neuronal membranes, inhibiting repetitive neuronal firing and reducing synaptic impulse propagation .
Comparison with Similar Compounds
10,11-Dihydro-11-oxo-5H-dibenz[b,f]azepine-10-carbonitrile is similar to other dibenzazepine derivatives, such as:
Oxcarbazepine: Known for its use as an anticonvulsant, oxcarbazepine is a closely related compound with similar pharmacological properties.
Carbamazepine: Another anticonvulsant, carbamazepine shares structural similarities but differs in its metabolic pathways and side effect profile.
Iminodibenzyl: This compound is used in the synthesis of various pharmaceuticals and has a similar core structure.
These comparisons highlight the unique properties of 10,11-Dihydro-11-oxo-5H-dibenz[b,f]azepine-10-carbonitrile, particularly its specific applications and mechanisms of action.
Properties
Molecular Formula |
C15H10N2O |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5-oxo-6,11-dihydrobenzo[b][1]benzazepine-6-carbonitrile |
InChI |
InChI=1S/C15H10N2O/c16-9-12-10-5-1-3-7-13(10)17-14-8-4-2-6-11(14)15(12)18/h1-8,12,17H |
InChI Key |
OZXFNWPZRZATNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)C3=CC=CC=C3N2)C#N |
Origin of Product |
United States |
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